5-Amino-1-Boc-2,3-dimethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-Boc-2,3-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry . The compound this compound is particularly interesting due to its unique structure, which includes a Boc (tert-butoxycarbonyl) protecting group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,3-dimethyl-1H-indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of 5-Amino-1-Boc-2,3-dimethyl-1H-indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-Boc-2,3-dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, where the Boc group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Boc2O in the presence of TEA for Boc protection; other nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5-Amino-1-Boc-2,3-dimethyl-1H-indole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a building block for therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1-Boc-2,3-dimethyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further biochemical reactions. The indole ring system is known to interact with multiple receptors and enzymes, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-1H-indole: Lacks the amino and Boc groups, making it less versatile in synthetic applications.
5-Amino-2,3-dimethyl-1H-indole: Similar structure but without the Boc protecting group, leading to different reactivity and applications.
1-Boc-2,3-dimethyl-1H-indole: Lacks the amino group, limiting its use in certain reactions.
Uniqueness
5-Amino-1-Boc-2,3-dimethyl-1H-indole is unique due to the presence of both the amino group and the Boc protecting group. This combination allows for selective reactions and protection of the amino group during synthetic processes, making it a valuable intermediate in organic synthesis and drug development .
Properties
CAS No. |
2155874-89-6 |
---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl 5-amino-2,3-dimethylindole-1-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-9-10(2)17(14(18)19-15(3,4)5)13-7-6-11(16)8-12(9)13/h6-8H,16H2,1-5H3 |
InChI Key |
JZWHHGSUFKHLID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)N)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.